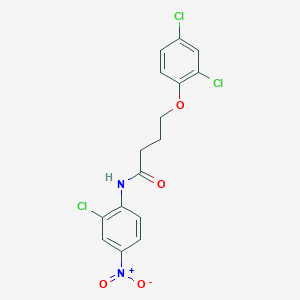![molecular formula C21H15FN2O3 B4890587 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FOXY, and it belongs to the class of benzoxazole derivatives. FOXY has been extensively studied for its pharmacological properties, and it has shown promising results in various research studies.
Mecanismo De Acción
FOXY exerts its pharmacological effects by inhibiting the activity of various enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase. This inhibition leads to the accumulation of certain neurotransmitters, which can affect various physiological processes. FOXY has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
FOXY has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. FOXY has also been shown to inhibit the activity of cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. FOXY has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FOXY has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, which makes it a potential candidate for the development of new drugs. FOXY is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, FOXY also has several limitations. It has limited solubility in water, which can make it difficult to use in certain experiments. FOXY can also exhibit non-specific binding, which can affect the accuracy of certain experiments.
Direcciones Futuras
There are several future directions for the study of FOXY. One potential area of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. FOXY has shown promising results in inhibiting the activity of cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. Another potential area of research is the development of new anti-inflammatory and antioxidant drugs. FOXY has been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. Further research is needed to fully understand the potential applications of FOXY in various fields.
Métodos De Síntesis
The synthesis of FOXY involves a multi-step process that includes the reaction of 4-fluoroaniline with salicylic acid to form 4-fluorosalicylanilide. This intermediate product is then reacted with o-aminophenol in the presence of phosphorus oxychloride to form N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide. The synthesis of FOXY has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
FOXY has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including neuroscience, cancer research, and drug discovery. FOXY has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and acetylcholinesterase. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3/c1-26-17-9-4-13(5-10-17)20(25)23-16-8-11-19-18(12-16)24-21(27-19)14-2-6-15(22)7-3-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZUZIZPYXRCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)

![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)

![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)